molecular formula C11H8F2N2O2 B1488561 1-(3,4-Difluorobenzyl)-1,4-dihydropyrazine-2,3-dione CAS No. 2098009-54-0

1-(3,4-Difluorobenzyl)-1,4-dihydropyrazine-2,3-dione

Cat. No.: B1488561
CAS No.: 2098009-54-0
M. Wt: 238.19 g/mol
InChI Key: PBQFIMMWUUFDTL-UHFFFAOYSA-N
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Description

1-(3,4-Difluorobenzyl)-1,4-dihydropyrazine-2,3-dione is a chemical compound characterized by its unique structure, which includes a difluorobenzyl group attached to a dihydropyrazine-2,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluorobenzyl)-1,4-dihydropyrazine-2,3-dione typically involves the following steps:

  • Benzyl Derivative Formation: The starting material, 3,4-difluorobenzyl chloride, is reacted with a suitable nucleophile to form the benzyl derivative.

  • Dihydropyrazine-2,3-dione Formation: The benzyl derivative undergoes cyclization under controlled conditions to form the dihydropyrazine-2,3-dione core.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions are common, where different substituents can replace existing groups on the benzyl or dihydropyrazine-2,3-dione core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: A wide range of substituted derivatives based on the reagents used.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand cellular processes and molecular interactions.

  • Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 1-(3,4-Difluorobenzyl)-1,4-dihydropyrazine-2,3-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the context of its application.

Comparison with Similar Compounds

  • 1-(2,3-Difluorobenzyl)-1,4-dihydropyrazine-2,3-dione

  • 1-(3,4-Difluorobenzyl)-2,5-dihydropyrazine-2,3-dione

  • 1-(3,4-Difluorobenzyl)-3,6-dihydropyrazine-2,3-dione

Uniqueness: 1-(3,4-Difluorobenzyl)-1,4-dihydropyrazine-2,3-dione stands out due to its specific arrangement of fluorine atoms and the dihydropyrazine-2,3-dione core, which influences its reactivity and biological activity compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

4-[(3,4-difluorophenyl)methyl]-1H-pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O2/c12-8-2-1-7(5-9(8)13)6-15-4-3-14-10(16)11(15)17/h1-5H,6H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQFIMMWUUFDTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=CNC(=O)C2=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,4-Difluorobenzyl)-1,4-dihydropyrazine-2,3-dione
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1-(3,4-Difluorobenzyl)-1,4-dihydropyrazine-2,3-dione
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1-(3,4-Difluorobenzyl)-1,4-dihydropyrazine-2,3-dione

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